molecular formula C10H13FOS B6286905 (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane CAS No. 2635937-77-6

(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Cat. No.: B6286905
CAS No.: 2635937-77-6
M. Wt: 200.27 g/mol
InChI Key: SVIFNLFUXSDCJW-UHFFFAOYSA-N
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Description

(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13FOS It is characterized by the presence of an ethoxy group, a fluoro group, and a methyl group attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

    Substitution: The ethoxy, fluoro, and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane is unique due to the specific combination of functional groups attached to the phenyl ring. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-ethoxy-2-fluoro-1-methyl-3-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FOS/c1-4-12-8-5-7(2)10(11)9(6-8)13-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIFNLFUXSDCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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